Decyl 2-hydroxybenzoate

Description

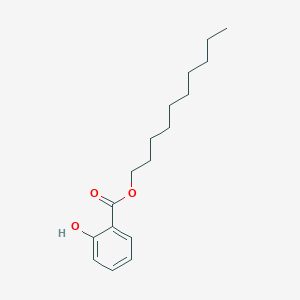

Structure

3D Structure

Properties

CAS No. |

16309-18-5 |

|---|---|

Molecular Formula |

C17H26O3 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

decyl 2-hydroxybenzoate |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-11-14-20-17(19)15-12-9-10-13-16(15)18/h9-10,12-13,18H,2-8,11,14H2,1H3 |

InChI Key |

DEFZNQKDYOBMGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification with Decanol and 2-Hydroxybenzoic Acid

- Procedure : 2-hydroxybenzoic acid is refluxed with decanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux with removal of water formed during the reaction to drive the equilibrium toward ester formation.

- Reaction Monitoring : The progress is monitored by the amount of water collected (Dean-Stark apparatus) or by chromatographic methods.

- Purification : After completion, the reaction mixture is neutralized, and the ester is extracted using organic solvents such as ethyl acetate, followed by washing, drying, and concentration.

- Yields : High yields (typically 80-90%) can be achieved with optimized conditions.

This method is analogous to the synthesis of other hydroxybenzoate esters, such as hexyl-4-hydroxybenzoate, described in literature where sulfuric acid catalysis and reflux in alcohol solvent are used.

Alternative Esterification via Acid Chloride or Activated Ester Intermediates

- Preparation of 2-Hydroxybenzoic Acid Derivatives : 2-hydroxybenzoic acid can be converted to its acid chloride derivative using reagents like thionyl chloride or oxalyl chloride.

- Reaction with Decanol : The acid chloride is then reacted with decanol under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the released HCl.

- Advantages : This method often provides higher selectivity and faster reaction rates compared to direct esterification.

- Considerations : Requires handling of corrosive reagents and careful control of reaction conditions.

Enzymatic Esterification

- Lipase-Catalyzed Synthesis : Enzymatic methods using lipases can catalyze the esterification of 2-hydroxybenzoic acid with decanol under mild conditions, often in organic solvents or solvent-free systems.

- Benefits : High regioselectivity, mild reaction conditions, and environmentally friendly.

- Limitations : Longer reaction times and enzyme cost.

Process Optimization and Reaction Conditions

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 80–150 °C | Reflux temperature depends on solvent used |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Acid catalyst promotes esterification |

| Solvent | Decanol (excess), toluene (for azeotropic removal) | Dean-Stark apparatus used for water removal |

| Reaction Time | 4–24 hours | Monitored by water collection or TLC |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:2 | Excess alcohol drives reaction forward |

| Purification | Extraction, washing, drying, recrystallization | To obtain pure ester |

| Yield | 80–95% | Dependent on reaction conditions |

Research Findings and Comparative Analysis

- Direct Acid-Catalyzed Esterification is the most common and industrially feasible method, providing good yields and straightforward purification.

- Use of Dean-Stark Apparatus to continuously remove water shifts equilibrium toward ester formation, improving yield and purity.

- Continuous and Semi-continuous Processes : Patents describe continuous flow methods using supported amide catalysts or fixed-bed reactors to enhance mixing and conversion efficiency for hydroxybenzoate esters, which could be adapted for decyl esters.

- Temperature and Pressure Control : Operating between 30–180 °C and under slight pressure can optimize reaction rates and selectivity.

- Purification Techniques : Distillation and crystallization are effective for isolating pure Decyl 2-hydroxybenzoate from crude mixtures.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Acid-Catalyzed Esterification | 2-hydroxybenzoic acid, decanol, H2SO4, reflux, Dean-Stark | Simple, cost-effective, scalable | Long reaction time, acid handling | 80–90 |

| Acid Chloride Route | 2-hydroxybenzoic acid chloride, decanol, base (pyridine) | Faster, high selectivity | Requires acid chloride prep | 85–95 |

| Enzymatic Esterification | Lipase, 2-hydroxybenzoic acid, decanol, mild conditions | Mild, selective, green chemistry | Expensive enzyme, slower | 70–85 |

| Continuous Flow Catalysis | Supported amide catalyst, 2-hydroxybenzoic acid, decanol | High conversion, scalable | Complex setup | 85–95 |

Chemical Reactions Analysis

Types of Reactions: Decyl 2-hydroxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can hydrolyze back to 2-hydroxybenzoic acid and decanol.

Oxidation: The hydroxyl group in the benzene ring can be oxidized to form quinones under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed:

Hydrolysis: 2-Hydroxybenzoic acid and decanol.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Cosmetic Applications

Decyl 2-hydroxybenzoate is widely used in cosmetic formulations for its preservative properties. It acts as an antimicrobial agent, helping to prevent the growth of bacteria and fungi in products such as lotions, creams, and sunscreens. Its effectiveness in this regard has been documented in several studies that highlight its ability to enhance the stability and safety of cosmetic products.

- Preservative Efficacy : Research indicates that this compound can effectively replace conventional preservatives, offering a safer alternative with lower allergenic potential. Studies have shown that it maintains product integrity while minimizing irritation risks associated with traditional preservatives like parabens .

Skin Penetration Enhancer

Another significant application of this compound is its role as a skin penetration enhancer . This property is particularly valuable in transdermal drug delivery systems where increased bioavailability of active pharmaceutical ingredients is desired.

- Mechanism of Action : this compound facilitates the permeation of drugs through the skin barrier by altering the stratum corneum's lipid structure. This enhancement has been demonstrated in various in vitro studies using diffusion cells, where formulations containing this compound showed improved absorption rates compared to control formulations .

Therapeutic Potential

Emerging research suggests that this compound may possess therapeutic properties beyond its cosmetic uses. Preliminary studies indicate potential anti-inflammatory and antioxidant effects, which could be beneficial in treating skin conditions such as dermatitis or psoriasis.

- Case Studies : In vitro studies have assessed the compound's ability to reduce inflammation markers in skin cells exposed to irritants. Results indicated a significant reduction in pro-inflammatory cytokines when treated with formulations containing this compound .

Formulation Considerations

When incorporating this compound into formulations, several factors must be considered:

| Factor | Considerations |

|---|---|

| Concentration | Typically used at concentrations ranging from 0.5% to 5% depending on the formulation type. |

| Compatibility | Compatible with various emulsifiers and surfactants but may require stability testing in complex formulations. |

| Regulatory Status | Generally recognized as safe for use in cosmetics; however, specific regulations may vary by region. |

Mechanism of Action

The mechanism of action of decyl 2-hydroxybenzoate involves its ability to absorb ultraviolet (UV) radiation, making it an effective UV filter in sunscreen formulations. The compound absorbs UV radiation and dissipates it as heat, preventing skin damage. Additionally, its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory enzymes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Decyl 4-Hydroxybenzoate

Decyl 4-hydroxybenzoate (CAS 69679-30-7) is a structural isomer of Decyl 2-hydroxybenzoate, differing only in the position of the hydroxyl group (para vs. ortho). Despite sharing the same molecular formula (C17H26O3 ), their properties diverge significantly:

- Biological Activity: Parabens like Decyl 4-hydroxybenzoate are widely used as preservatives due to antimicrobial efficacy but face scrutiny over estrogenic activity.

Aliphatic Benzoates

Shorter-chain aliphatic benzoates, such as methyl benzoate (CAS 93-58-3) and isopropyl benzoate (CAS 939-48-0), differ in alkyl chain length and branching, influencing their physicochemical and functional properties:

- Chain Length Effects : Longer alkyl chains (e.g., decyl) increase lipid solubility and reduce volatility, favoring use in leave-on products. Shorter chains (e.g., methyl) are more volatile, suited for perfumes.

- Safety Profiles : Parabens and salicylates have distinct safety debates. While parabens are criticized for endocrine disruption, salicylates are generally recognized as safer but require further toxicological evaluation.

Unsaturated and Branched Benzoates

Compounds like cis-3-hexenyl benzoate (CAS 25152-85-6) and 3-methyl-2-butenyl benzoate (CAS 5205-11-8) feature unsaturated or branched alkyl chains, altering their chemical reactivity and applications:

- Unsaturated Chains : These compounds are more prone to oxidation but contribute unique olfactory profiles, often used in flavorings.

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Decyl 4-hydroxybenzoate | Methyl Benzoate |

|---|---|---|---|

| Molecular Weight | 278.39 | 278.39 | 136.15 |

| LogP (estimated) | >5 | >5 | ~1.98 |

| Water Solubility | Low | Low | Slight |

| Primary Applications | Topical formulations | Preservatives | Fragrances |

Biological Activity

Decyl 2-hydroxybenzoate, an organic compound with the molecular formula C_{13}H_{18}O_3 and a molecular weight of approximately 222.28 g/mol, is gaining attention for its diverse biological activities. This compound features a decyl group attached to a 2-hydroxybenzoate moiety, which contributes to its unique properties and potential applications in various fields, particularly in cosmetics and pharmaceuticals.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound is characterized by:

- A medium-length alkyl chain (decyl group).

- An ester linkage that enhances its solubility and interaction with biological membranes.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungi.

- Minimum Inhibitory Concentration (MIC) studies reveal that this compound has an MIC ranging from 15.6 μg/ml to >250 μg/ml against different strains, indicating its potential as an antimicrobial agent .

2. Interaction with Lipid Membranes

The ability of this compound to integrate into lipid bilayers suggests it may influence cellular processes by disrupting membrane integrity. This property is particularly relevant for drug delivery systems, where enhancing the penetration of therapeutic compounds into biological membranes is crucial.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Bacillus subtilis | 31.2 |

| Candida albicans | 62.5 |

| Escherichia coli | >250 |

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against multiple strains of bacteria and fungi. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .

Drug Delivery Applications

Another research focus has been on the compound's role in drug delivery systems. Its ability to alter membrane permeability enhances the efficacy of co-administered drugs, making it a candidate for formulations aimed at improving therapeutic outcomes.

Potential Applications

Given its biological activities, this compound is being explored for various applications:

- Cosmetics: As an emollient and stabilizer in skin care formulations.

- Pharmaceuticals: As a potential additive to enhance drug delivery and efficacy.

- Agriculture: Investigated for its antimicrobial properties against plant pathogens.

Q & A

Q. Optimization Strategies :

- Temperature Control : Higher temperatures (120–130°C) accelerate reaction but risk side reactions (e.g., decarboxylation).

- Catalyst Screening : Enzymatic catalysts (lipases) can improve selectivity and reduce byproducts .

- Solvent-Free Systems : Microwave-assisted synthesis reduces reaction time and improves yield .

(Advanced) How do structural modifications of the hydroxybenzoate moiety influence the compound's physicochemical properties?

Answer :

Modifications to the hydroxybenzoate structure (e.g., alkyl chain length, substituent position) significantly alter properties:

- Lipophilicity : Increasing alkyl chain length (e.g., from methyl to decyl) enhances lipid solubility, affecting bioavailability and membrane permeability.

- Stability : Electron-withdrawing groups (e.g., nitro at C5) increase resistance to hydrolysis but may reduce biocompatibility.

- Bioactivity : Substitution at C4 (e.g., methoxy groups) enhances antioxidant properties, as seen in structurally related compounds like 4-hydroxy-3,5-dimethoxybenzaldehyde .

Q. Methodological Insight :

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) studies predict bioactivity based on substituent effects.

- Crystallography : X-ray diffraction reveals how packing efficiency impacts melting points and solubility .

(Basic) What analytical techniques are recommended for characterizing this compound's purity and structural integrity?

Q. Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms ester bond formation (e.g., δ 4.3 ppm for –CH₂O– in decyl chain) and absence of unreacted precursors.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and detects degradation products.

- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 278.3 for C₁₇H₂₆O₃).

- Melting Point Analysis : Sharp melting points (e.g., 45–47°C) indicate crystallinity and purity .

(Advanced) What methodological approaches are used to assess the compound's interactions with biological membranes?

Q. Answer :

- Fluorescence Anisotropy : Measures membrane fluidity changes using probes like DPH (1,6-diphenyl-1,3,5-hexatriene).

- Langmuir Trough Experiments : Quantifies lipid monolayer compression isotherms to study insertion efficiency.

- Molecular Dynamics (MD) Simulations : Predicts partitioning behavior and hydrogen-bonding interactions with phospholipid headgroups.

- Caco-2 Cell Models : Evaluates permeability coefficients (Papp) for intestinal absorption potential .

(Advanced) How can researchers resolve discrepancies in toxicity profiles reported across different studies?

Answer :

Contradictory toxicity data (e.g., irritancy vs. non-irritancy) may arise from:

- Concentration Variability : Compare studies using equivalent doses (e.g., 0.5% vs. 10% w/v).

- Test Models : Human patch tests (e.g., SIOPT at 0.5% a.i.) vs. in vitro assays (e.g., EpiDerm™).

- Data Normalization : Standardize metrics like EC50 (half-maximal effective concentration) or LD50 (lethal dose).

Q. Recommended Workflow :

Meta-Analysis : Pool data from studies with harmonized protocols (e.g., OECD TG 439 for skin irritation).

Dose-Response Studies : Establish thresholds for adverse effects using zebrafish embryo models (FET assay).

Mechanistic Studies : Identify metabolites (e.g., via LC-MS/MS) to distinguish parent compound toxicity from degradation products .

(Basic) What are the best practices for ensuring reproducibility in this compound synthesis and testing?

Q. Answer :

- Documentation : Follow Beilstein Journal guidelines for experimental reporting, including catalyst batches, solvent purity, and reaction timelines .

- Control Experiments : Include positive controls (e.g., commercial this compound) and negative controls (solvent-only).

- Data Sharing : Publish raw NMR/HPLC chromatograms in supplementary materials to enable cross-validation .

(Advanced) How does the compound’s logP value influence its application in drug delivery systems?

Answer :

The octanol-water partition coefficient (logP ~5.2 for this compound) dictates:

- Micelle Formation : Critical micelle concentration (CMC) studies assess its surfactant potential.

- Nanocarrier Design : High logP enables encapsulation in lipid nanoparticles (LNPs) for sustained release.

- Transdermal Penetration : Franz cell diffusion assays correlate logP with skin permeation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.